![molecular formula C17H19N5 B5794735 4-(4-methyl-1-piperidinyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5794735.png)

4-(4-methyl-1-piperidinyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

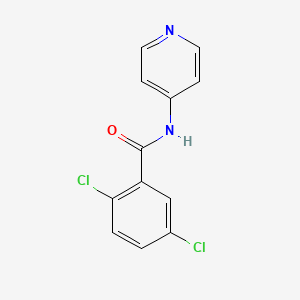

“4-(4-methyl-1-piperidinyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrimidine derivatives involves various methods . For instance, a multicomponent reaction of isothiocyanates with aryl aldehydes and 1-alkyl-6-amino-3-methylpyrimidine-2,4(1 H,3 H)-diones can yield the desired pyrimidine derivatives .Molecular Structure Analysis

The molecular structure of “4-(4-methyl-1-piperidinyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine” is likely to be similar to other pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions. For example, a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of amidines with saturated ketones can lead to the synthesis of structurally important pyrimidines .科学的研究の応用

Anticancer Activity

Pyrimidine derivatives are recognized for their potential in cancer treatment due to their structural resemblance to nucleotide bases in DNA and RNA. They have been explored for their anticancer properties, with some derivatives showing promising results against various cancer cell lines . The specific compound could be synthesized and tested for its efficacy in inhibiting cancer cell growth, potentially leading to the development of new anticancer drugs.

Anti-Inflammatory Applications

The anti-inflammatory effects of pyrimidine derivatives have been well-documented. These compounds can be synthesized and evaluated for their ability to modulate inflammatory pathways, which could be beneficial in treating conditions like arthritis, asthma, and other inflammatory diseases .

Antimicrobial and Antiviral Properties

Pyrimidine scaffolds have been used to develop drugs with antimicrobial and antiviral properties. Research into the specific applications of 4-(4-methyl-1-piperidinyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine could yield new treatments for bacterial and viral infections, addressing the growing concern of antibiotic resistance .

Neurological Disorders

Due to their presence in the structure of DNA and RNA, pyrimidine derivatives are considered important for central nervous system (CNS) activity. They have potential as treatments for neurological disorders, acting as CNS-active agents, calcium channel blockers, or antidepressants .

Chronic Pain Management

The structural diversity of pyrimidine allows for the creation of compounds that can be used in the management of chronic pain. By targeting specific pain pathways, derivatives of 4-(4-methyl-1-piperidinyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine could be developed as new analgesics .

Diabetes Mellitus Treatment

Pyrimidine derivatives have been implicated in the treatment of diabetes mellitus due to their ability to interact with biological targets related to the disease. Investigating the role of this specific compound could contribute to the discovery of novel therapeutic agents for diabetes management .

作用機序

Target of Action

The primary target of 4-(4-methyl-1-piperidinyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 can halt cell cycle progression, making it an appealing target for cancer treatment .

Mode of Action

4-(4-methyl-1-piperidinyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine interacts with CDK2, inhibiting its activity . This interaction results in the suppression of cell cycle progression, specifically halting the transition from the G1 phase to the S phase . This leads to a decrease in cell proliferation, particularly in cancer cells .

Biochemical Pathways

The compound’s action primarily affects the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation . This can have downstream effects on tumor growth and development .

Pharmacokinetics

The compound’s bioavailability would also be influenced by factors such as its stability, solubility, and resistance to metabolic degradation .

Result of Action

The primary result of the compound’s action is the inhibition of cell proliferation . By inhibiting CDK2, the compound disrupts the cell cycle, leading to a decrease in cell proliferation . This can result in the suppression of tumor growth in cancer cells .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to interact with its target . Additionally, the compound’s stability and efficacy can be influenced by storage conditions .

将来の方向性

特性

IUPAC Name |

4-(4-methylpiperidin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5/c1-13-7-9-21(10-8-13)16-15-11-20-22(17(15)19-12-18-16)14-5-3-2-4-6-14/h2-6,11-13H,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOFDEZRNBGBDDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=NC=NC3=C2C=NN3C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-dichloro-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5794656.png)

![N-[2-chloro-5-(2,5-dioxo-1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5794666.png)

![1-({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-(2-methoxyphenyl)piperazine](/img/structure/B5794702.png)

![2-{[4-bromo-2-(hydroxymethyl)phenoxy]methyl}benzonitrile](/img/structure/B5794707.png)

![1-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-5-fluoro-2-methylphenyl}ethanone](/img/structure/B5794712.png)

![2-fluorobenzyl 4-[5-(methylthio)-1H-tetrazol-1-yl]benzoate](/img/structure/B5794738.png)